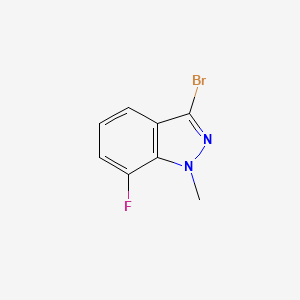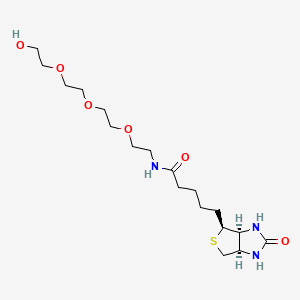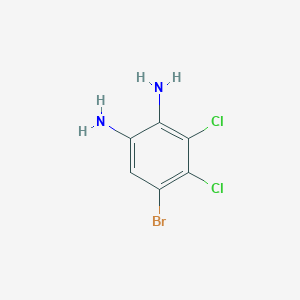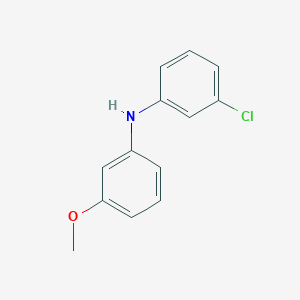
4,4,5,5-Tetramethyl-2-(3-methylbut-1-EN-2-YL)-1,3,2-dioxaborolane
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(3-methylbut-1-EN-2-YL)-1,3,2-dioxaborolane, also known as TMMD, is a boron-containing compound that has gained significant attention in scientific research due to its unique chemical properties. This compound is widely used in organic synthesis and has shown promising results in various scientific applications.
Mécanisme D'action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-methylbut-1-EN-2-YL)-1,3,2-dioxaborolane is complex and not yet fully understood. However, it is believed that this compound acts as a Lewis acid, which can coordinate with various nucleophiles and facilitate organic reactions. This compound can also act as a reducing agent, which can selectively reduce carbonyl compounds to alcohols.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported that this compound is relatively non-toxic and does not cause significant adverse effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 4,4,5,5-Tetramethyl-2-(3-methylbut-1-EN-2-YL)-1,3,2-dioxaborolane in lab experiments is its high selectivity and efficiency in organic reactions. Moreover, this compound is relatively easy to handle and store, making it a convenient reagent for various applications. However, one of the limitations of using this compound is its sensitivity to air and moisture, which can affect its reactivity and stability.
Orientations Futures
There are several potential future directions for the research and development of 4,4,5,5-Tetramethyl-2-(3-methylbut-1-EN-2-YL)-1,3,2-dioxaborolane. One of the significant areas of research is the synthesis of new this compound derivatives with enhanced reactivity and selectivity. Moreover, this compound can be utilized in the development of new catalysts for organic reactions, which can have significant implications in various industries, including pharmaceuticals and materials science. Additionally, further studies can be conducted to investigate the biochemical and physiological effects of this compound and its derivatives.
Applications De Recherche Scientifique
4,4,5,5-Tetramethyl-2-(3-methylbut-1-EN-2-YL)-1,3,2-dioxaborolane has been extensively used in scientific research for various applications. One of the significant applications of this compound is in organic synthesis, where it is used as a reagent for the selective reduction of carbonyl compounds. This compound has also been used in the synthesis of various natural products and pharmaceuticals. Moreover, this compound has been utilized in the development of new catalysts for organic reactions.
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-methylbut-1-en-2-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BO2/c1-8(2)9(3)12-13-10(4,5)11(6,7)14-12/h8H,3H2,1-2,4-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYCCSDQHPHPLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



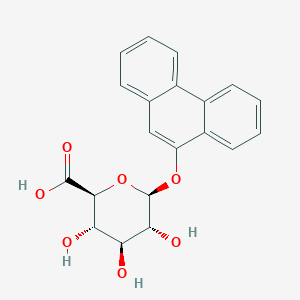

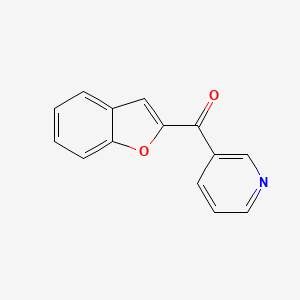

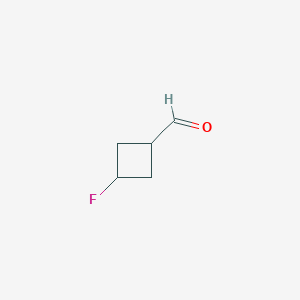
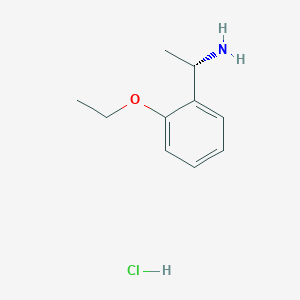
![3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B3246321.png)
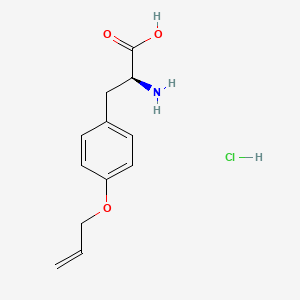
![7-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B3246333.png)
